6-Cyclohexyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclohexyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives. This compound features a unique structure that includes a cyclohexyl group, two methyl groups, and a 3-oxobutan-2-yl group attached to a purino[7,8-a]imidazole core. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions
Purine Core Synthesis: The purine core can be synthesized from simple precursors like formamide and glycine through a series of cyclization and condensation reactions.
Introduction of Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and an appropriate catalyst such as aluminum chloride.
Methylation: The methyl groups are typically introduced through methylation reactions using methyl iodide and a strong base like sodium hydride.
Attachment of 3-Oxobutan-2-yl Group: This step involves the condensation of the purine core with 3-oxobutan-2-one under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the 3-oxobutan-2-yl moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, purine derivatives are known for their role in cellular processes. This compound could be studied for its potential effects on enzyme activity and cellular signaling pathways.
Medicine
In medicine, compounds like 6-Cyclohexyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione are investigated for their potential as therapeutic agents. They may exhibit antiviral, anticancer, or anti-inflammatory properties.
Industry
Industrially, this compound could be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors involved in nucleotide metabolism or signaling pathways. The cyclohexyl and oxobutan-2-yl groups may enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
Adenine: A simpler purine derivative found in DNA and RNA.
Caffeine: A well-known stimulant that is also a purine derivative.
Theobromine: Another stimulant found in chocolate, structurally similar to caffeine.
Uniqueness
6-Cyclohexyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione is unique due to its specific substitutions, which may confer distinct biological activities and chemical properties not found in simpler purine derivatives.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
6-cyclohexyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-11-10-22-15-16(20-18(22)23(11)14-8-6-5-7-9-14)21(4)19(27)24(17(15)26)12(2)13(3)25/h10,12,14H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHSCOLFJUALAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)C(C)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.